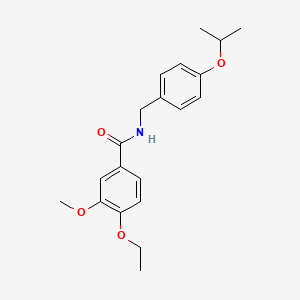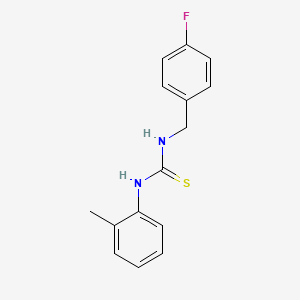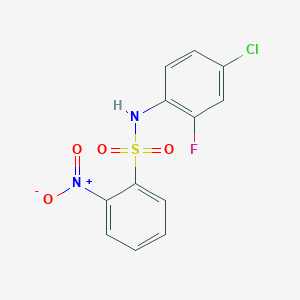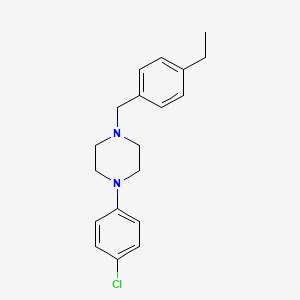![molecular formula C14H9Cl2F3N2O B5729965 N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)
N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, also known as diuron, is a herbicide that has been widely used in agriculture and forestry for weed control. It belongs to the class of substituted urea herbicides and has been found to be effective against a broad range of weeds.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea involves the inhibition of photosynthesis in plants. It acts by blocking the electron transport chain in chloroplasts, which leads to the production of reactive oxygen species and ultimately results in cell death. This mechanism of action has been well-studied and is the basis for the herbicidal properties of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea.
Biochemical and Physiological Effects:
Diuron has been found to have a number of biochemical and physiological effects on plants. It has been shown to inhibit photosynthesis, reduce chlorophyll content, and cause oxidative stress. In addition, N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has been found to have toxic effects on aquatic organisms, including fish and invertebrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has been well-studied for its herbicidal properties. However, there are also limitations to its use in lab experiments. Diuron has been found to have toxic effects on some organisms, which can limit its use in certain experiments. In addition, its herbicidal properties can also limit its use in experiments that require intact plant material.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea. One area of research is the development of new herbicides that are more effective and less toxic than N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea. Another area of research is the study of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea's potential applications in medicine and biotechnology. Finally, there is a need for further research on the environmental impact of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea and its potential effects on human health.
Métodos De Síntesis
Diuron can be synthesized by reacting 4-chloroaniline with 2-chloro-5-trifluoromethylphenyl isocyanate in the presence of a base. The resulting product is then purified by recrystallization to obtain N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea in its pure form. This synthesis method has been well-established and is widely used in the production of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea.
Aplicaciones Científicas De Investigación
Diuron has been extensively studied for its herbicidal properties and has been found to be effective against a broad range of weeds. In addition to its use as a herbicide, N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has also been studied for its potential applications in the field of medicine and biotechnology. It has been found to have antimicrobial and antifungal properties and has been studied for its potential use in the treatment of various diseases.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-9-2-4-10(5-3-9)20-13(22)21-12-7-8(14(17,18)19)1-6-11(12)16/h1-7H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLFGESIZLHTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-chloro-5-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)
![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)

![3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5729901.png)

![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5729908.png)




![2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5729951.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)
